2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol
Overview
Description
The compound “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol” is a complex organic molecule. It contains a pyridine ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles. The molecule also contains several trifluoromethyl (-CF3) groups and a hydroxyl (-OH) group .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including condensation, decarboxylation, reduction, and deprotection reactions . The starting material could be 2,3-dichloro-5-(trifluoromethyl)pyridine . The reaction conditions and parameters need to be optimized for each step to maximize the yield .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the presence of specific functional groups. It contains a pyridine ring and a pyrimidine ring, both of which are aromatic and contribute to the stability of the molecule. The trifluoromethyl groups are electron-withdrawing, which can influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the trifluoromethyl groups and the nitrogen-containing rings suggests that it could participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl groups could make the compound more lipophilic, which could influence its solubility in different solvents .Scientific Research Applications
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research by Palanki et al. (2000) focused on the structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. The study highlighted the critical nature of specific group placements on the pyrimidine ring for maintaining activity and improving bioavailability (Palanki et al., 2000).
Application in OLEDs
Chih‐Hao Chang et al. (2013) synthesized a new class of heteroleptic Ir(III) metal complexes using pyrimidine chelates for application in organic light-emitting diodes (OLEDs). The study demonstrated significant photophysical properties and efficient electroluminescence, marking a notable application in display technology (Chih‐Hao Chang et al., 2013).
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
Schlosser et al. (2006) explored the generation and functionalization of metal-bearing, trifluoromethyl-substituted pyrimidines. This research provided valuable insights into the stability of 5-pyrimidyllithium species and the efficient production of 5-carboxylic acids from various substituted pyrimidines (Schlosser et al., 2006).
Novel Analogue Synthesis
A study by Shankar et al. (2021) focused on the synthesis of novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues, highlighting a cost-effective process for producing various pyrimidine derivatives. This research contributes to the field of organic synthesis and compound development (Shankar et al., 2021).
Malaria Treatment and Prevention
Research by Chavchich et al. (2016) involved the structure-activity relationship studies of trifluoromethyl-substituted pyridine and pyrimidine analogues for malaria treatment and prevention. JPC-3210 was identified as a lead compound due to its superior antimalarial activity and lower cytotoxicity (Chavchich et al., 2016).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard. The compound could also be harmful if ingested or if it comes into contact with the skin or eyes .
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6N3O/c12-5-1-4(10(13,14)15)3-19-8(5)9-20-6(11(16,17)18)2-7(22)21-9/h1-3H,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVODPVJCPDQCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC(=CC(=O)N2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127179 | |
Record name | 4(3H)-Pyrimidinone, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1582770-04-4 | |
Record name | 4(3H)-Pyrimidinone, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1582770-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Pyrimidinone, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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